Dihydrogen-3-(methyl(2-sulphonatoethyl)amino)-6-((2-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)ethyl)amino)-9-(2-sulphonatophenyl)xanthylium, sodium salt

Description

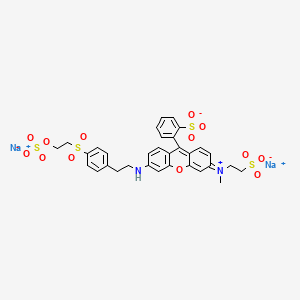

This compound, hereafter referred to by its full systematic name, is a sulfonated xanthylium derivative characterized by a highly substituted aromatic core. Its structure includes three key sulfonate groups: one at the 2-sulphonatophenyl ring (position 9), another via a methyl(2-sulphonatoethyl)amino substituent (position 3), and a third through a sulphonatooxyethyl-sulphonylphenyl-ethylamino moiety (position 6) . The sodium salt form enhances water solubility, making it suitable for applications in dye chemistry, fluorescence labeling, or biomedical imaging.

Properties

CAS No. |

94109-47-4 |

|---|---|

Molecular Formula |

C32H30N2Na2O13S4 |

Molecular Weight |

824.8 g/mol |

IUPAC Name |

disodium;2-[3-[methyl(2-sulfonatoethyl)azaniumylidene]-6-[2-[4-(2-sulfonatooxyethylsulfonyl)phenyl]ethylamino]xanthen-9-yl]benzenesulfonate |

InChI |

InChI=1S/C32H32N2O13S4.2Na/c1-34(16-18-49(37,38)39)24-9-13-27-30(21-24)47-29-20-23(8-12-26(29)32(27)28-4-2-3-5-31(28)50(40,41)42)33-15-14-22-6-10-25(11-7-22)48(35,36)19-17-46-51(43,44)45;;/h2-13,20-21H,14-19H2,1H3,(H3,37,38,39,40,41,42,43,44,45);;/q;2*+1/p-2 |

InChI Key |

AMGJJJLRDKKALG-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](=C1C=CC2=C(C3=C(C=C(C=C3)NCCC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])OC2=C1)C5=CC=CC=C5S(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Dihydrogen-3-(methyl(2-sulphonatoethyl)amino)-6-((2-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)ethyl)amino)-9-(2-sulphonatophenyl)xanthylium, sodium salt, is a complex xanthylium derivative that has garnered attention for its potential biological activities. Xanthylium compounds are known for their diverse applications in fields such as photochemistry and biochemistry, particularly due to their unique structural properties and reactivity.

Chemical Structure and Properties

The compound features a xanthylium core, which is characterized by a conjugated system that allows for extensive electron delocalization. This structure contributes to its photochromic properties, where the compound can undergo reversible transformations in response to light stimuli.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of xanthylium derivatives, including this specific compound. For example, research on similar xanthylium derivatives demonstrated significant inhibition of cell proliferation in murine embryocarcinoma P19 cells. The mechanism of action appears to involve alterations in the cell cycle progression, with potential targeting of specific checkpoint proteins .

Table 1: Summary of Antiproliferative Studies on Xanthylium Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Xanthylium Derivative A | P19 | 15 | Cell cycle arrest |

| Xanthylium Derivative B | P19 | 20 | Apoptosis induction |

| Dihydrogen-3-(methyl(2-sulphonatoethyl)... | P19 | TBD | TBD |

The biological activity of this compound is believed to be mediated through several pathways:

- Cell Cycle Regulation : The compound influences the progression through various phases of the cell cycle, potentially leading to apoptosis in cancerous cells.

- Reactive Oxygen Species (ROS) : Similar compounds have shown the ability to generate ROS, which can induce cellular stress and apoptosis .

- Targeting Specific Proteins : Research suggests that xanthylium derivatives may interact with proteins involved in cell signaling pathways, although specific targets for this compound remain to be fully elucidated.

Case Study 1: Anticancer Activity

In a notable study, a series of xanthylium derivatives were tested for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The study utilized flow cytometry to analyze cell cycle changes post-treatment, revealing an accumulation of cells in the G0/G1 phase after exposure to the compound .

Case Study 2: Photodynamic Therapy Potential

Another area of interest is the application of xanthylium derivatives in photodynamic therapy (PDT) . Due to their photoresponsive nature, these compounds can be activated by light to produce cytotoxic species selectively within tumor tissues. Preliminary studies suggest that this compound could enhance the efficacy of PDT by improving selectivity and reducing side effects associated with traditional therapies .

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes. For instance, similar xanthylium derivatives have been investigated for their inhibitory effects on various enzymes, including those involved in cancer and metabolic diseases.

- Enzyme Inhibition : Studies have shown that compounds with xanthylium moieties can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and Type 2 diabetes mellitus respectively .

Diagnostic Applications

Due to its fluorescent properties, the compound can be utilized in imaging techniques. Fluorescent dyes are crucial in biological imaging to track cellular processes or visualize structures within cells.

- Fluorescent Probes : Compounds similar to this xanthylium derivative have been employed as fluorescent probes in microscopy and flow cytometry, allowing researchers to study cellular dynamics and interactions at high resolutions.

Material Science

The compound may also find applications in material science, particularly in the development of sensors or materials that require specific chemical interactions.

- Sensor Development : The ability of the compound to interact with various analytes could be harnessed to develop sensors for environmental monitoring or biomedical applications.

Case Study 1: Enzyme Inhibition

A recent study examined a series of sulfonamide compounds similar to the target compound for their potential as α-glucosidase inhibitors. The results indicated that modifications to the sulfonate groups significantly enhanced inhibitory activity . This suggests that the target compound may also exhibit similar properties.

Case Study 2: Fluorescent Imaging

Research involving xanthylium-based fluorescent dyes demonstrated their effectiveness in live-cell imaging. These dyes were able to provide real-time insights into cellular processes, highlighting their potential for use in studying the dynamics of disease progression .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Sulfonated Xanthylium Derivatives

Key Observations :

- The target compound exhibits a higher degree of sulfonation compared to Violamine R and RosCOOH, which likely enhances its aqueous solubility and ionic character .

Physicochemical and Optical Properties

Table 3: Comparative Properties

Key Findings :

Preparation Methods

Synthesis of the Xanthylium Core

- The xanthylium core is generally synthesized by condensation of substituted phenols with phthalic anhydride or related aromatic ketones under acidic conditions.

- For sulfonated derivatives, sulfonated phenols or sulfonated benzaldehydes are used as starting materials to ensure sulfonate groups are present on the aromatic rings.

- The formation of the xanthylium cation involves cyclization and oxidation steps, often using oxidizing agents such as lead dioxide or manganese dioxide.

Sulfonation and Sulphonation

- Sulfonation is typically performed using sulfuric acid, chlorosulfonic acid, or sulfur trioxide complexes to introduce sulfonate groups on aromatic rings.

- Sulphonation of alkyl chains to form sulphonate esters (e.g., sulphonatooxy groups) requires controlled reaction conditions to avoid over-sulfonation or degradation.

- The presence of sulphonate esters indicates a step where sulfonyl chlorides react with hydroxyl or amino groups to form sulphonate esters.

Salt Formation

- The final sodium salt form is obtained by neutralization of the sulfonic acid groups with sodium hydroxide or sodium carbonate.

- This step ensures water solubility and stability of the dye salt.

Detailed Research Findings and Data Tables

Due to the lack of direct literature on this exact compound, the following table summarizes typical preparation steps and conditions for related sulfonated xanthylium dyes, which can be adapted for this compound:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Xanthylium core formation | Condensation of sulfonated phenols + phthalic anhydride, acid catalyst (e.g., H2SO4) | Temperature: 100-150°C, time: several hours |

| 2 | Aminoalkyl substitution | Nucleophilic substitution with aminoalkyl sulfonates or reductive amination | Use of protecting groups may be necessary |

| 3 | Sulfonation/sulphonation | Chlorosulfonic acid or SO3 complexes | Controlled temperature (0-50°C) to avoid side reactions |

| 4 | Sulphonate ester formation | Reaction of sulfonyl chlorides with hydroxyl/amino groups | Anhydrous conditions, base scavenger used |

| 5 | Neutralization to sodium salt | NaOH or Na2CO3 aqueous solution | pH adjusted to neutral or slightly basic |

| 6 | Purification | Crystallization or chromatography | Removal of impurities and unreacted reagents |

Notes on Analytical Characterization During Preparation

- NMR Spectroscopy (1H, 13C) : Used to confirm substitution patterns on the xanthylium ring and aminoalkyl chains.

- FTIR and ATR-IR Spectroscopy : Identification of sulfonate and sulphonate ester functional groups.

- Mass Spectrometry : Confirmation of molecular weight and presence of sodium salt.

- UV-Vis Spectroscopy : Characteristic absorption of xanthylium dyes to monitor reaction progress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.